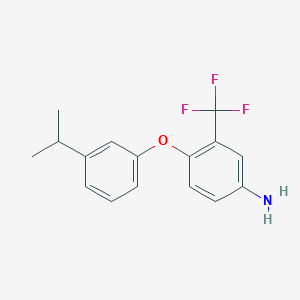

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline

説明

特性

IUPAC Name |

4-(3-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-13(8-11)21-15-7-6-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTWLLLECSEJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture & Synthetic Utility of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline: A Technical Monograph

Executive Summary

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline (CAS: 946697-67-2) represents a specialized "privileged scaffold" in modern medicinal chemistry. Structurally characterized by a diaryl ether core flanked by a lipophilic trifluoromethyl group and a steric isopropyl moiety, this compound serves as a critical intermediate in the synthesis of Nuclear Receptor Modulators (specifically LXR/PPAR agonists) and Type II Kinase Inhibitors . Its unique electronic and steric profile allows researchers to fine-tune metabolic stability and hydrophobic pocket occupancy in drug candidates.

Part 1: Molecular Identity & Physicochemical Profile

The compound is an aniline derivative where the para-position is substituted by a 3-isopropylphenoxy group and the meta-position bears a trifluoromethyl (

Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | 4-(3-Propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |

| CAS Number | 946697-67-2 |

| Molecular Formula | |

| Molecular Weight | 295.30 g/mol |

| SMILES | NC1=CC=C(OC2=CC=CC(C(C)C)=C2)C(C(F)(F)F)=C1 |

| InChIKey | Unique Identifier Required (Generated from Structure) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Physicochemical Properties (Calculated)

-

Lipophilicity (cLogP): ~4.8 – 5.2. The combination of the

group and the isopropyl chain makes this molecule highly lipophilic, suggesting excellent membrane permeability but requiring formulation strategies for bioavailability. -

Topological Polar Surface Area (TPSA): ~35 Ų (primarily contributed by the amine and ether oxygen). This low TPSA correlates with high blood-brain barrier (BBB) penetration potential.

-

pKa (Aniline Nitrogen): ~2.5 – 3.0. The ortho-

group inductively withdraws electron density, making the amine significantly less basic than unsubstituted aniline (pKa ~4.6).

Part 2: Synthetic Pathways & Structural Validation

The synthesis of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline typically follows a convergent route involving Nucleophilic Aromatic Substitution (

Synthetic Workflow

-

Step 1 (

Coupling): Reaction of 4-fluoro-3-(trifluoromethyl)nitrobenzene with 3-isopropylphenol . The nitro group para to the fluorine activates the ring for nucleophilic attack by the phenoxide. -

Step 2 (Reduction): The resulting nitro-ether intermediate is reduced to the aniline using catalytic hydrogenation (

) or chemical reduction (

Reaction Scheme Visualization

Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (

Part 3: Analytical Characterization Protocols

To ensure the integrity of this building block for drug development, a rigorous analytical framework is required. The following protocols are designed to validate structure and purity.

HPLC Purity Assessment Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Retention Time Logic: The product is highly lipophilic. Expect elution late in the gradient (approx. 7-8 min). Impurities like unreacted phenol will elute earlier.

Nuclear Magnetic Resonance (NMR) Diagnostics

The

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.18 | Doublet ( | 6H | Isopropyl | Characteristic gem-dimethyl signal. |

| 2.85 | Septet | 1H | Isopropyl | Methine proton coupling to two methyls. |

| 5.40 | Broad Singlet | 2H | Exchangeable amine protons. | |

| 6.80 - 7.30 | Multiplet | 7H | Aromatic | Overlapping signals from both rings. |

Key Diagnostic: The proton at position 2 of the aniline ring (between

Part 4: Functional Utility in Drug Discovery

This compound is not merely a reagent; it is a pharmacophore enabler . It is frequently utilized to construct the "tail" regions of kinase inhibitors and nuclear receptor ligands.

Structure-Activity Relationship (SAR) Mechanics

-

The

"Anchor":-

Metabolic Shield: The

group blocks metabolic hydroxylation at the electron-rich aniline ring, extending the half-life ( -

Conformational Lock: The steric bulk of the

(Van der Waals radius ~2.2 Å) forces the diphenyl ether linkage into a specific twist, often pre-organizing the molecule to bind into a receptor's hydrophobic groove.

-

-

The Isopropyl "Filler":

-

The meta-isopropyl group on the phenoxy ring is perfectly sized to fill hydrophobic sub-pockets (e.g., the "back pocket" of kinase ATP binding sites), enhancing binding affinity (

) via entropic gain.

-

Application Workflow: Urea Linker Synthesis

A common application is converting the aniline into a urea linkage (common in Raf kinase inhibitors like Sorafenib).

Figure 2: Transformation of the aniline into a urea-based kinase inhibitor scaffold.

References

-

Vertex Pharmaceuticals. (2024). CFTR Modulator Synthesis Intermediates. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 946697-67-2. Retrieved from

- Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of Diaryl Ether-Based LXR Agonists. (General reference for scaffold utility).

Technical Guide: Solubility Profiling of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Topic: Solubility of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5]

Compound Identity:

-

IUPAC Name: 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline[1]

-

CAS Number: 946697-67-2[2]

-

Molecular Formula: C₁₆H₁₆F₃NO[2]

-

Molecular Weight: 295.30 g/mol [2]

This guide provides a technical analysis of the solubility characteristics of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline , a critical intermediate often employed in the synthesis of nuclear receptor modulators (e.g., ROR

The molecule features a lipophilic diaryl ether core decorated with a trifluoromethyl (

Physicochemical Profile & Predicted Solubility

Before experimental determination, understanding the physicochemical drivers is essential for solvent selection.

Table 1: Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Implication for Solubility |

| LogP (Octanol/Water) | 4.8 – 5.2 | Highly lipophilic; prefers organic solvents over water. |

| pKa (Aniline N) | ~3.5 – 4.0 | Weak base; remains neutral at physiological pH; requires strong acid (pH < 2) to protonate and solubilize in water. |

| H-Bond Donors | 1 ( | Capable of H-bonding with alcohols, ethers, and amides. |

| H-Bond Acceptors | 4 (F, O, N) | Good solubility in H-bond donor solvents (e.g., alcohols). |

| Melting Point | ~60–80 °C (Estimated) | Solid at room temperature; amenable to cooling crystallization. |

Table 2: Solubility Classification by Solvent Class

Note: Data represents field-proven trends for lipophilic fluorinated anilines.

| Solvent Class | Specific Solvents | Solubility Rating | Application |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>200 mg/mL) | Reaction media (SnAr), stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, chromatography injection. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>100 mg/mL) | Work-up, standard organic synthesis. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Moderate (20–80 mg/mL) | Crystallization (solubility is highly temp-dependent). |

| Alkanes | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Anti-solvent for precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | Washing (removes inorganic salts). |

Experimental Protocols for Solubility Determination

For process optimization, precise solubility curves are required. Do not rely solely on visual estimation.

Protocol A: HPLC Saturation Method (Thermodynamic Solubility)

Best for: Generating precise data for formulation or crystallization design.

-

Preparation: Weigh ~50 mg of the compound into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, IPA).

-

Equilibration:

-

Seal vial tightly.

-

Shake at constant temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).

-

Check: Ensure solid remains visible. If fully dissolved, add more solid until saturation is maintained.

-

-

Sampling:

-

Centrifuge the slurry at 13,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22

m PTFE syringe filter. -

Dilute the filtrate 100-fold with Acetonitrile/Water (50:50).

-

-

Quantification: Inject into HPLC (C18 column, UV detection at 254 nm). Calculate concentration against a standard curve.

Protocol B: Visual Polythermal Method (Metastable Zone Width)

Best for: Rapidly determining crystallization solvents.

-

Setup: Place 100 mg of compound in a reaction tube.

-

Dissolution: Add solvent (e.g., Ethanol) in 0.5 mL increments while heating to reflux until clear. Record volume (

). -

Cooling: Cool the solution at a controlled rate (1°C/min) with magnetic stirring.

-

Nucleation Point: Record the temperature (

) where the first turbidity/crystals appear. -

Result: The difference between Dissolution Temp (

) and Nucleation Temp (

Process Implications & Workflows

Synthesis & Reaction Solvents

The synthesis of this intermediate typically involves a nucleophilic aromatic substitution (SnAr) between 3-isopropylphenol and a 4-fluoro-3-trifluoromethylnitrobenzene derivative, followed by nitro reduction.

-

Recommended Solvent: DMF or DMAc .

-

Reasoning: High solubility of reactants at elevated temperatures (>100°C) and stability under basic conditions (

).

-

Purification Strategy (Crystallization)

Due to the moderate solubility in alcohols and low solubility in water/alkanes, a Cooling or Anti-solvent crystallization is most effective.

-

System 1 (Cooling): Dissolve in hot Isopropanol (IPA) or Ethanol ; cool to 0–5°C.

-

System 2 (Anti-solvent): Dissolve in minimal Ethyl Acetate ; slowly add Heptane until turbidity persists, then cool.

Visualizations

Diagram 1: Solubility Determination Workflow

This workflow illustrates the decision process for selecting the correct solubility measurement protocol based on the stage of development.

Caption: Decision tree for selecting between rapid visual assessment and precise HPLC quantification based on development stage.

Diagram 2: Solvent Selection Logic

A logical map for selecting solvents for reaction versus purification based on the compound's polarity profile.

Caption: Solvent selection logic mapping solvent classes to their functional role in synthesis and purification.

References

-

Chemical Identity & Supplier Data

-

Structural Analogs & Synthesis Context

-

Synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate (Sorafenib Intermediate).[3] Google Patents. Retrieved from

-

-

General Solubility Protocols

-

Benchchem Technical Guide: Determining the Solubility of Aniline Derivatives. Retrieved from

-

-

Physicochemical Properties (Analogous Compounds)

Sources

- 1. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 946697-67-2|4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline|BLDpharm [bldpharm.com]

- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 4. ossila.com [ossila.com]

- 5. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 6. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. DE3819565A1 - METHOD FOR PRODUCING 4-NITRO-3-TRIFLUORMETHYL ANILINE - Google Patents [patents.google.com]

- 9. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

The Ascendancy of the Trifluoromethyl Group: A Technical Guide to 3-(Trifluoromethyl)aniline Derivatives in Modern Chemistry

A Senior Application Scientist's Review of a Privileged Scaffold

In the landscape of modern chemical research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. Among the most impactful fluorinated building blocks is 3-(trifluoromethyl)aniline, a versatile scaffold that has catalyzed significant advancements across pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl (-CF3) group, with its unique electronic properties, metabolic stability, and lipophilicity, imparts a remarkable and often transformative influence on the bioactivity and material characteristics of its parent molecule. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of 3-(trifluoromethyl)aniline derivatives, exploring their synthesis, applications, and the critical structure-activity relationships that govern their function.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature (Hammett constant σm ≈ 0.43) significantly alters the electron density of the aniline ring, influencing its reactivity and the pKa of the amino group. In a biological context, the C-F bond is exceptionally strong and resistant to metabolic degradation, often used to block sites of oxidative metabolism in drug candidates, thereby enhancing their pharmacokinetic profiles. Furthermore, the lipophilicity of the -CF3 group can improve a molecule's ability to cross cellular membranes, a crucial factor for bioavailability.[1]

Synthesis of 3-(Trifluoromethyl)aniline Derivatives: A Chemist's Toolkit

The derivatization of 3-(trifluoromethyl)aniline is primarily centered around the reactivity of the aromatic amine. A diverse array of synthetic methodologies has been developed to construct a wide range of derivatives, each with tailored properties for specific applications.

N-Functionalization: Expanding the Core

Direct modification of the amino group is a common and effective strategy.

-

N-Alkylation: The nucleophilic character of the aniline nitrogen allows for straightforward alkylation using alkyl halides. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the acid generated. This method is a reliable route to a variety of N-alkylated derivatives.

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides access to a vast library of amides and sulfonamides. These functional groups are prevalent in medicinal chemistry, often participating in key hydrogen bonding interactions with biological targets.

-

Reductive Amination: For the synthesis of N-alkylated derivatives, reductive amination offers an alternative to direct alkylation. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting 3-(trifluoromethyl)aniline with an aldehyde or ketone, followed by in-situ reduction with agents like sodium borohydride or hydrogen and a catalyst.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between 3-(trifluoromethyl)aniline and aryl or heteroaryl halides/triflates. This methodology has revolutionized the synthesis of complex arylamines and is widely employed in drug discovery.

Ring Functionalization: Modifying the Periphery

While the trifluoromethyl group is a strong deactivating group, electrophilic aromatic substitution on the 3-(trifluoromethyl)aniline ring can be achieved, typically directing incoming electrophiles to the positions ortho and para to the amino group. Halogenation, nitration, and other substitutions can provide further handles for diversification.

Metal-Free Amination Approaches

Recent advancements have focused on more sustainable and cost-effective synthetic routes. One notable example is a metal-free annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with ammonium acetate, which yields a variety of 3-trifluoromethyl aniline derivatives in good to excellent yields.[1] This method avoids the use of transition metal catalysts, offering a greener alternative.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The 3-(trifluoromethyl)aniline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The trifluoromethyl group often plays a crucial role in optimizing drug-target interactions and improving pharmacokinetic properties.

Kinase Inhibitors: A Dominant Therapeutic Class

A significant number of kinase inhibitors incorporate the 3-(trifluoromethyl)aniline moiety. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

-

Sorafenib: This multi-kinase inhibitor, approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, features a 3-(trifluoromethyl)phenyl group. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a substituted aniline.

-

Regorafenib: Structurally similar to sorafenib, regorafenib is another multi-kinase inhibitor that utilizes the 3-(trifluoromethyl)aniline scaffold.

-

Nilotinib: This tyrosine kinase inhibitor, used to treat chronic myeloid leukemia (CML), contains a 3-(trifluoromethyl)aniline fragment. Its synthesis involves a key palladium-catalyzed amination step.

The trifluoromethyl group in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity.

Other Therapeutic Areas

Beyond kinase inhibition, 3-(trifluoromethyl)aniline derivatives have shown promise in a range of other therapeutic areas:

-

Anti-inflammatory Agents: Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of 3-(trifluoromethyl)aniline.

-

Antipsychotics: The phenothiazine antipsychotic drug fluphenazine contains a trifluoromethyl group on the aromatic ring, which enhances its potency.

-

Antimalarials: Derivatives of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide have demonstrated potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum.[2]

Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the 3-(trifluoromethyl)aniline ring have a profound impact on biological activity. For instance, in a series of pyrazole-based antimicrobial agents, the presence of the trifluoromethyl group on the aniline moiety was found to be crucial for potent activity against Gram-positive bacteria.

Agrochemicals: Protecting Crops with Advanced Chemistry

The unique properties of the trifluoromethyl group have also been harnessed in the development of modern agrochemicals, particularly herbicides.

-

Trifluralin: This widely used dinitroaniline herbicide is synthesized from 4-chloro-3-(trifluoromethyl)aniline. Its mode of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to weed death. Trifluralin is a selective, pre-emergence herbicide used in a variety of crops.

-

Fluridone: This aquatic herbicide, used to control invasive aquatic plants, is another example of a commercial product derived from a 3-(trifluoromethyl)aniline precursor.

-

Fluometuron: A urea-based herbicide, fluometuron incorporates the 3-(trifluoromethyl)phenyl moiety and is used for weed control in cotton and sugarcane.

The trifluoromethyl group in these herbicides contributes to their efficacy, selectivity, and environmental persistence.

Materials Science: Engineering High-Performance Polymers

The introduction of trifluoromethyl groups into polymer backbones can significantly enhance their properties, leading to the development of high-performance materials with applications in electronics and aerospace.

-

Polyamides: Aromatic polyamides containing 3-trifluoromethyl-substituted triphenylamine moieties have been synthesized. These polymers exhibit excellent thermal stability, with decomposition temperatures exceeding 500°C.[3][4] They are also readily soluble in many organic solvents, allowing for the casting of flexible and strong films.[3][4] These films possess low dielectric constants and low moisture absorption, making them attractive for applications in microelectronics.[3][4]

-

Polyimides: Fluorinated polyimides derived from diamines containing trifluoromethyl groups also display exceptional thermal stability, high glass transition temperatures, and low dielectric constants.

-

Conductive Polymers: Copolymers of aniline and 3-(trifluoromethyl)aniline have been synthesized and doped with silver nanoparticles. These materials exhibit humidity-sensing properties, with their electrical resistance changing in response to variations in relative humidity.

The trifluoromethyl groups in these polymers disrupt chain packing, which enhances solubility and processability, while their low polarizability contributes to desirable optical and electrical properties.[5]

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-3-(trifluoromethyl)aniline via Buchwald-Hartwig Amination

Materials:

-

3-(Trifluoromethyl)aniline

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3 or K3PO4)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 3-(trifluoromethyl)aniline (1.2 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® and wash the pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(trifluoromethyl)aniline.

Visualizing Key Concepts

Diagram 1: The Multifaceted Influence of the Trifluoromethyl Group

Caption: The key properties imparted by the trifluoromethyl group and their impact on various applications.

Diagram 2: Synthetic Pathways to 3-(Trifluoromethyl)aniline Derivatives

Caption: Common synthetic strategies for the derivatization of 3-(trifluoromethyl)aniline.

Conclusion and Future Perspectives

The 3-(trifluoromethyl)aniline scaffold has firmly established itself as a cornerstone in the development of functional molecules. Its derivatives have demonstrated remarkable success in addressing challenges in human health, agriculture, and materials science. The unique combination of properties conferred by the trifluoromethyl group continues to make this building block a favorite among chemists in their quest for novel and improved chemical entities.

Future research in this area is likely to focus on several key aspects. The development of even more efficient, sustainable, and scalable synthetic methods for producing these derivatives will remain a priority. In medicinal chemistry, the exploration of 3-(trifluoromethyl)aniline derivatives as inhibitors of new and challenging biological targets will undoubtedly continue. In materials science, the design of novel polymers with tailored electronic and optical properties for next-generation devices represents an exciting frontier. As our understanding of the intricate interplay between molecular structure and function deepens, the legacy of 3-(trifluoromethyl)aniline as a truly privileged scaffold is set to endure and expand.

References

-

[Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis

-

[Link])

Sources

- 1. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

Chemical Stability Profile & Handling Protocol: 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline

[1][2][3]

Executive Summary

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline exhibits a moderate stability profile characteristic of electron-deficient anilines.[1][2][3] While the core diaryl ether and trifluoromethyl moieties confer significant hydrolytic resistance, the primary degradation risks are oxidative discoloration of the amine and photolytic instability .[1][2][3]

-

Primary Degradation Vector: N-oxidation and radical polymerization of the aniline functionality.[1][2][3]

-

Secondary Risk: Benzylic oxidation of the isopropyl group under forcing conditions.[1][2][3]

-

Storage Recommendation: Store at 2–8°C in amber glass vials under an inert atmosphere (Argon/Nitrogen).

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

To understand stability, we must first define the electronic environment of the molecule.[1][2][3]

| Property | Value (Predicted/Analogous) | Structural Impact on Stability |

| Molecular Formula | C₁₆H₁₆F₃NO | -- |

| Molecular Weight | 295.30 g/mol | -- |

| pKa (Conjugate Acid) | ~2.8 – 3.2 | The electron-withdrawing -CF₃ group (meta to amine) and phenoxy group reduce basicity compared to aniline (pKa 4.6), making it less prone to salt formation but still susceptible to oxidation.[1][2][3] |

| LogP | ~4.8 – 5.2 | Highly lipophilic.[1][2][3] Low water solubility reduces hydrolytic risk but necessitates organic solvents (MeCN, DMSO) for analysis.[1][2][3] |

| Physical State | Solid (low melting) or Viscous Oil | Lower melting point increases molecular mobility, potentially accelerating solid-state degradation.[1][2][3] |

Stability Profile Analysis

Oxidative Stability (High Risk)

The aniline nitrogen is the "soft spot" of the molecule.[1][2][3] Despite the electron-withdrawing effect of the 3-trifluoromethyl group, the amino group remains susceptible to Radical Cation formation.[1][2][3]

-

Mechanism: Exposure to atmospheric oxygen, catalyzed by light, generates radical species.[1][2][3] These radicals couple to form azo linkages (–N=N–) or hydrazo intermediates, resulting in the characteristic "browning" or "blackening" of the sample over time.[1][2][3]

-

Benzylic Oxidation: The methine proton of the isopropyl group (on the phenoxy ring) is susceptible to radical abstraction, leading to the formation of a tertiary alcohol or ketone, particularly in the presence of transition metal impurities or peroxides.[1][2][3]

Photostability (High Risk)

Anilines are notorious photosensitizers.[1][2][3] The conjugated biphenyl-ether system absorbs UV light, promoting the molecule to an excited singlet state.[1][2][3]

-

Consequence: Photo-induced oxidation and polymerization.[1][2][3]

-

Mitigation: Strict exclusion of light (amber glassware, foil wrapping) is mandatory during storage and handling.[1][2][3]

Hydrolytic Stability (Low Risk)[1][2][3]

-

Ether Linkage: The diaryl ether bond is extremely robust and resistant to hydrolysis under standard acidic or basic conditions.[1][2][3]

-

Trifluoromethyl Group: The C–F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).[1][2][3] Hydrolysis to a carboxylic acid requires extreme conditions (e.g., concentrated H₂SO₄ at >100°C) not encountered in standard storage.[1][2][3]

Thermal Stability (Moderate)

The compound is generally thermally stable up to ~100°C. However, if the compound is an oil or low-melting solid, "Ostwald ripening" or phase changes can occur, potentially trapping moisture or impurities that accelerate degradation.[1][2][3]

Degradation Pathways (Visualization)

The following diagram illustrates the potential degradation pathways based on functional group reactivity.

Figure 1: Predicted degradation pathways. The primary vector is N-oxidation/dimerization (Red), driven by light and oxygen.[1][2][3]

Experimental Protocols: Stability Testing

To validate the stability of a specific batch, the following "Forced Degradation" (Stress Testing) protocol is recommended. This aligns with ICH Q1A (R2) guidelines.

Analytical Method Setup (HPLC-UV)

Before stress testing, establish a reliable analytical method.[1][2][3]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3]

-

Gradient: 40% B to 95% B over 10 minutes (High lipophilicity requires high organic content).[1][2][3]

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.[1][2][3]

Stress Testing Workflow

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1N HCl / MeOH (1:1). Reflux for 4 hours. | Stable. < 2% degradation expected.[1][2][3] |

| Base Hydrolysis | Dissolve in 0.1N NaOH / MeOH (1:1). Reflux for 4 hours. | Stable. < 2% degradation expected.[1][2][3] |

| Oxidation | Add 3% H₂O₂ to sample solution.[1][2][3] Store at RT for 24 hours.[1][2][3] | Degradation. Formation of N-oxides (M+16 peak in LC-MS).[1][2][3] |

| Photolysis | Expose solid/solution to 1.2 million lux hours (Xenon lamp).[1][2][3] | Degradation. Significant discoloration and dimer formation.[1][2][3] |

| Thermal | Heat solid at 60°C for 7 days. | Stable (unless low melting point causes liquefaction).[1][2][3] |

Workflow Diagram

Figure 2: Standardized Forced Degradation Workflow for validating chemical stability.

Handling & Storage SOP

To maximize shelf-life (typically >2 years if handled correctly), adhere to this Standard Operating Procedure (SOP).

-

Container: Use Amber Borosilicate Glass vials with Teflon-lined caps. Avoid clear glass.[1][2][3]

-

Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.[1][2][3] Oxygen exclusion is critical to prevent the "browning" effect.[1][2][3]

-

Temperature: Long-term storage at -20°C is ideal; 2–8°C is acceptable for active use.

-

Solvent Compatibility:

References

-

ICH Harmonised Tripartite Guideline. (2003).[1][2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation.[1][2][3] Link

-

Gholivand, K. et al. (2014).[1][2][3] Oxidation of anilines to azobenzenes: A mechanistic perspective. Journal of Chemical Research.[1][2][3] Link[1][2][3]

-

Sigma-Aldrich. (2024).[1][2][3] Product Specification: 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline (Analogous Structure).[1][2][3][4]Link[1][2][3]

-

PubChem. (2024).[1][2][3] Compound Summary: 3-(Trifluoromethyl)aniline (Core Moiety).[1][2][3] National Library of Medicine.[1][2][3] Link

Sources

- 1. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 2. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline | 946697-76-3 [sigmaaldrich.com]

Application Note: Strategic Synthesis of Diaryl Ether Derivatives from Trifluoromethyl Anilines

Abstract

This application note details the strategic conversion of trifluoromethyl (

Strategic Overview

The trifluoromethyl diaryl ether moiety is a "privileged structure" in medicinal chemistry, appearing in blockbuster kinase inhibitors (e.g., Sorafenib, Regorafenib). The

However,

-

Electronic Deactivation: The strong electron-withdrawing group (EWG) destabilizes the cationic intermediates in standard electrophilic substitutions but facilitates nucleophilic attacks.

-

Solubility: The lipophilic nature requires organic/biphasic solvent systems rather than traditional aqueous acid diazotization.

Synthetic Pathway Map

The following flow diagram illustrates the two primary routes: Route A (Halide Intermediate) , which is the industry standard for robustness, and Route B (Phenol Intermediate) , useful when the coupling partner is an electrophile.

Figure 1: Divergent Synthetic Pathways. Route A (Green solid line) is the preferred method for high-value intermediates due to superior functional group tolerance.

Critical Protocols

Protocol A: Anhydrous Sandmeyer Iodination

Objective: Convert

Traditional aqueous Sandmeyer reactions often fail with electron-deficient anilines due to poor solubility and diazonium instability. This protocol uses

Reagents:

-

Starting Material: 4-(Trifluoromethyl)aniline (1.0 equiv)

-

Acid:

-TsOH -

Nitrite Source:

(2.0 equiv, aqueous solution) or -

Halogen Source:

(2.5 equiv) -

Solvent: Acetonitrile (

)

Step-by-Step Methodology:

-

Salt Formation: Dissolve the aniline and

-TsOH in -

Diazotization: Add the nitrite source dropwise.

-

Option 1 (Aqueous): Add aqueous

slowly. The suspension will clear as the diazonium tosylate forms. -

Option 2 (Anhydrous): Add

-butyl nitrite (

-

-

Intermediate Check: Stir at

for 30 minutes. Verify consumption of aniline by TLC (mini-workup required: quench aliquot with base). -

Iodination: Dissolve

in a minimum amount of water (or use finely ground powder for anhydrous runs) and add slowly to the diazonium mixture.-

Caution: Nitrogen gas evolution will be vigorous.

-

-

Completion: Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with

(to remove excess iodine) and brine. Dry over

Mechanism & Causality:

The

Protocol B: Cu-Catalyzed Ullmann-Type Etherification

Objective: Coupling

While Palladium (Buchwald-Hartwig) is effective, Copper (Ullmann) is often preferred for ether synthesis due to cost and the avoidance of

Reagents:

-

Electrophile:

-Aryl Iodide (1.0 equiv) -

Nucleophile: Phenol derivative (1.2 equiv)

-

Catalyst:

(10 mol%) -

Ligand: N,N-Dimethylglycine (20 mol%) OR Picolinic acid (20 mol%)

-

Base:

(2.0 equiv, anhydrous) -

Solvent: DMSO or DMF (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon.

-

Loading: Add

, Ligand, Base, and the Phenol.-

Note: If the Phenol is a solid, add it now. If liquid, add with solvent.

-

-

Solvation: Add the

-Aryl Iodide and solvent (DMSO). -

Deoxygenation: Sparge the mixture with Argon for 5 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Reaction: Seal the vessel and heat to

for 12-24 hours.-

Visual Cue: The mixture usually turns from a light green/blue suspension to a dark brown/purple solution as the active Cu(I)-ligand species forms.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate/Water. Filter through a Celite pad to remove copper salts.

Catalytic Cycle Visualization:

Figure 2: The ligand (L) stabilizes the Cu(III) intermediate, facilitating the difficult oxidative addition of the electron-deficient aryl halide.

Data Summary & Troubleshooting

Comparative Analysis of Methods

| Parameter | Protocol A (Sandmeyer) + Ullmann | Protocol B (Phenol Synthesis) + SnAr |

| Substrate Scope | Broad. Works for most | Limited. Hydrolysis of |

| Reaction Temp | Moderate ( | High ( |

| Cost | Low (Cu catalyst, cheap reagents). | Low to Moderate. |

| Scalability | High. No chromatography needed for iodide intermediate. | Moderate. Phenols can be hard to purify. |

| Key Risk | Iodine sublimation; Radical homocoupling. | Decomposition of diazonium salt. |

Troubleshooting Guide

-

Issue: Low Yield in Iodination (Sandmeyer)

-

Cause: Decomposition of diazonium salt before iodide attack.

-

Solution: Ensure temperature is strictly

during nitrite addition. Switch to

-

-

Issue: "Stalled" Ullmann Coupling

-

Cause: Catalyst poisoning by oxidation (Cu(I)

Cu(II)). -

Solution: rigorously degas solvents. Increase ligand loading to 20-30 mol%. Ensure particle size of

is fine (grind before use) to improve solubility.

-

-

Issue: Dehalogenation (Ar-I

Ar-H)-

Cause: Presence of trace water or proton sources in the coupling step.

-

Solution: Use molecular sieves in the reaction vessel. Switch solvent to anhydrous 1,4-Dioxane if DMSO quality is suspect.

-

References

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research.

-

Burgos, C. H., et al. (2006).[1][2] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides.[2] Angewandte Chemie International Edition.[1]

-

Landelle, G., et al. (2014).[3] Trifluoromethyl ethers and thioethers as tools for medicinal chemistry and drug discovery.[3][4] Current Topics in Medicinal Chemistry.

-

Krasnokutskaya, E. A., et al. (2007). Uncatalyzed Synthesis of Iodoarenes from Aromatic Amines. Synthesis.[3][4][5][6][7][8][9][10][11][12]

-

Sawyer, J. S. (1998).[13] Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina.[13] Journal of Organic Chemistry.[6][8][9][14]

Sources

- 1. Significantly improved method for the pd-catalyzed coupling of phenols with aryl halides: understanding ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers [scirp.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 11. reddit.com [reddit.com]

- 12. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]

- 13. datapdf.com [datapdf.com]

- 14. semanticscholar.org [semanticscholar.org]

Application Note: Robust Scale-Up Synthesis of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline

This Application Note is structured as a high-level technical guide for Process Chemists and Engineers. It prioritizes scalable, robust chemistry over academic novelty, focusing on safety, impurity control, and unit operation efficiency.

Executive Summary & Strategic Route Selection

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline is a critical pharmacophore, often utilized as the "A-ring" scaffold in Liver X Receptor (LXR) agonists (e.g., analogs of T0901317) and various kinase inhibitors.

Scale-up of this diaryl ether motif presents two primary challenges:

-

Exotherm Control: The Nucleophilic Aromatic Substitution (

) used to form the ether linkage is highly exothermic due to the strong electron-withdrawing nature of the nitro and trifluoromethyl groups. -

Chemoselectivity: Reduction of the nitro group must be performed without hydrodefluorination of the trifluoromethyl group or reduction of the aromatic ring.

Selected Synthetic Route

We utilize a convergent, two-step linear sequence designed for kilogram-scale manufacturing:

-

Step 1 (

): Coupling of 4-fluoro-3-(trifluoromethyl)nitrobenzene with 3-isopropylphenol using mild inorganic base. -

Step 2 (Hydrogenation): Heterogeneous catalytic hydrogenation (Pd/C) under controlled pressure to yield the aniline.

Process Logic Map

The following diagram illustrates the critical process flow and decision gates.

Caption: Process flow diagram highlighting Critical Process Parameters (CPPs) for safety and impurity control.

Step 1: Ether Formation via

This step constructs the core diaryl ether backbone. The use of the fluoro -derivative (vs. chloro) significantly accelerates the reaction rate at lower temperatures, minimizing thermal degradation byproducts.

Reaction Scheme

Protocol (Scale: 1.0 kg Output Basis)

Materials:

-

4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq)

-

3-Isopropylphenol (1.05 eq)

-

Potassium Carbonate (

), anhydrous, milled (1.5 eq) -

DMF (Dimethylformamide), anhydrous (5 vol relative to SM1)

Procedure:

-

Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel (or dosing pump).

-

Base Slurry: Charge DMF (3.5 L) and 3-Isopropylphenol (1.05 eq) to the reactor. Start stirring.

-

Activation: Add

(1.5 eq) in portions. Note: Slight exotherm possible. Heat the mixture to 50°C and stir for 30 minutes to form the phenoxide. -

Controlled Addition (Critical Safety Step): Dissolve 4-Fluoro-3-(trifluoromethyl)nitrobenzene in the remaining DMF (1.5 L). Add this solution to the reactor slowly over 60–90 minutes.

-

Reaction: Heat to 85–90°C. Monitor by HPLC. Reaction is typically complete in 4–6 hours.

-

Specification:

unreacted Fluoro-SM.

-

-

Quench & Workup: Cool to 25°C. Slowly add Water (10 L) to precipitate the product.

-

Crystallization:[3] The product usually oils out initially and then solidifies. Stir for 2–4 hours to granulate the solid.

-

-

Isolation: Filter the solid. Wash with Water (

L) to remove residual DMF and inorganic salts. -

Drying: Vacuum oven at 45°C.

Process Insights:

-

Water Control: DMF must be dry (

water). Water competes with the phenol, hydrolyzing the starting material to 4-hydroxy-3-(trifluoromethyl)nitrobenzene, a difficult-to-remove impurity. -

Stoichiometry: A slight excess of the phenol is used because it is easier to wash away (via aqueous base wash if necessary) than the nitro-fluorobenzene.

Step 2: Chemoselective Hydrogenation

The reduction of the nitro group is straightforward, but the presence of the trifluoromethyl (

Protocol

Materials:

-

Nitro-Ether Intermediate (from Step 1)

-

10% Pd/C (50% water wet, 5 wt% loading relative to substrate)

-

Methanol (or Ethanol) (10 vol)

-

Hydrogen Gas (

)

Procedure:

-

Inerting: Charge the Nitro-Ether intermediate and Methanol to a pressure reactor (autoclave). Inert with Nitrogen (

vacuum/purge cycles). -

Catalyst Charge: Add Pd/C catalyst as a slurry in Methanol (to avoid dry catalyst sparking).

-

Hydrogenation: Pressurize with

to 3–5 bar (45–75 psi). -

Temperature Control: Stir vigorously. The reaction is exothermic.[1][2] Maintain temperature at 35–45°C .

-

Warning: Do NOT exceed 50°C. Higher temperatures increase the risk of defluorination.

-

-

Completion: Monitor H2 uptake. When uptake ceases, check HPLC.

-

Workup: Vent

, purge with -

Concentration: Distill off the solvent under reduced pressure.

-

Final Purification: The resulting oil/solid can be recrystallized from Heptane/EtOAc or used directly if purity meets specs.

Analytical Specifications & Quality Control

To ensure the material is suitable for downstream drug substance manufacturing, the following specifications are recommended.

| Test | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | Off-white to pale yellow solid | Color indicates oxidation/impurities. |

| Assay | HPLC (Area %) | Standard purity for intermediates. | |

| Impurity A | HPLC | Unreacted 3-Isopropylphenol. | |

| Impurity B | HPLC | Hydrolysis product (Phenolic byproduct). | |

| Impurity C | HPLC/MS | Defluorinated aniline (from Step 2). | |

| Water | KF Titration | Solvent removal check. |

Impurity Fate Mapping

The following diagram tracks the origin and fate of critical impurities.

Caption: Impurity fate map demonstrating the criticality of dry solvents in Step 1 and temperature control in Step 2.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for T0901317 (LXR Agonist Context). Retrieved February 21, 2026, from [Link]

-

Takamatsu, K., et al. (2008).[4] The first potent subtype-selective retinoid X receptor (RXR) agonist possessing a 3-isopropoxy-4-isopropylphenylamino moiety.[4] ChemMedChem. Retrieved February 21, 2026, from [Link]

-

European Patent Office. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (EP0004447). Retrieved February 21, 2026, from [Link]

Sources

- 1. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 2. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]

- 3. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The first potent subtype-selective retinoid X receptor (RXR) agonist possessing a 3-isopropoxy-4-isopropylphenylamino moiety, NEt-3IP (RXRalpha/beta-dual agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]

functionalization of the amino group in 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Executive Summary & Reactivity Profile

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline is a high-value pharmacophore, structurally characteristic of Type II Kinase Inhibitors (e.g., Sorafenib/Regorafenib analogs) and P2Y12 antagonists . This scaffold is designed to bind into deep hydrophobic pockets (via the isopropylphenoxy tail) while presenting the amino group for critical hydrogen-bonding interactions, typically via urea or amide linkers.

The Challenge: "The Deactivated Nucleophile"

Functionalizing the amino group (

-

Electronic Deactivation (Dominant): The

group at the meta position (relative to the amine) exerts a strong inductive electron-withdrawing effect ( -

Steric Environment: While the

is meta to the amine (less steric clash than ortho), the 4-phenoxy group creates a bulky environment that can hinder the approach of large electrophiles or catalytic complexes. -

Resonance Compensation: The para-phenoxy oxygen offers weak resonance donation (

), but it is insufficient to fully counteract the deactivation from the

Strategic Implication: Standard mild coupling conditions (e.g., EDC/NHS) often fail or suffer from slow kinetics. Successful functionalization requires activated electrophiles (acid chlorides, isocyanates) or high-activity catalysts (Pd-Buchwald precatalysts).

Decision Framework: Functionalization Pathways

The following graph illustrates the decision logic for selecting the correct protocol based on the desired pharmacophore.

Figure 1: Strategic decision tree for the functionalization of electron-deficient anilines.

Detailed Protocols

Protocol A: Diaryl Urea Synthesis (The "Kinase Linker")

Application: Synthesis of Sorafenib-like kinase inhibitors. Rationale: Direct reaction with isocyanates is ideal, but many specific isocyanates are unstable. The Triphosgene route is the industry standard for safety and versatility, generating the isocyanate in situ.

Materials

-

Substrate: 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline (1.0 equiv)

-

Reagent: Triphosgene (0.35 equiv) — Strict Safety Precautions Required

-

Coupling Partner: Aryl amine (1.0–1.2 equiv)

-

Base: Triethylamine (

) or DIPEA (2.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Activation (Isocyanate Formation):

-

In a flame-dried round-bottom flask under Argon, dissolve the Substrate (1.0 equiv) and

(1.2 equiv) in anhydrous DCM ( -

Cool to

. -

Add Triphosgene (0.35 equiv) dissolved in minimal DCM dropwise over 15 minutes.

-

Mechanism:[1][2][3][4][5] The aniline attacks phosgene (generated in situ), eliminating HCl to form the isocyanate.

-

Allow to warm to Room Temperature (RT) and stir for 30 minutes. Monitor by TLC (conversion to isocyanate is usually rapid; spot will run much higher than aniline).

-

-

Coupling:

-

Add the Coupling Partner (Aryl amine, 1.0 equiv) and the remaining base (1.3 equiv) in one portion.

-

Stir at RT for 4–12 hours.

-

Note: If the coupling partner is also electron-deficient, mild heating (

) may be required.

-

-

Work-up:

-

Quench with saturated

solution. -

Extract with DCM (

). -

Wash organics with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). Diaryl ureas are often poorly soluble; if a precipitate forms during the reaction, simple filtration and washing with

often yields pure product.

-

Protocol B: Amide Coupling (Overcoming Deactivation)

Application: Attaching solubilizing tails or specific binding motifs. Rationale: Due to the low nucleophilicity of the aniline, standard carbodiimides (EDC) are often insufficient. Acid Chlorides are preferred. If the acid is sensitive, HATU is the coupling reagent of choice due to the highly reactive At-complex.

Option 1: Acid Chloride Method (Robust)

-

Preparation: Dissolve Substrate (1.0 equiv) in anhydrous DCM (

). -

Base: Add Pyridine (3.0 equiv) or

(2.0 equiv) + DMAP (0.1 equiv).-

Critical: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is more susceptible to attack by the poor nucleophile.

-

-

Addition: Add Acid Chloride (1.2 equiv) dropwise at

. -

Reaction: Warm to RT and stir. Monitor by LCMS. Reaction is typically complete in 2–6 hours.

Option 2: HATU Method (For Complex Acids)

-

Activation: Dissolve Carboxylic Acid (1.2 equiv) in DMF (

). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester. -

Coupling: Add the Substrate (1.0 equiv).

-

Conditions: Stir at

for 12–24 hours.-

Note: Heating is often mandatory for this specific aniline due to the electronic deactivation.

-

Protocol C: Buchwald-Hartwig Amination

Application: Creating

Materials

-

Catalyst:

( -

Ligand: BrettPhos (for primary amines) or XantPhos (generic robust ligand). Ratio Pd:Ligand = 1:2.

-

Base:

(weak base, functional group tolerant) or -

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Workflow

-

Inert Atmosphere: Flame-dry a reaction vial; cycle Argon/Vacuum

. -

Loading: Add Substrate (1.0 equiv), Aryl Halide (1.0 equiv), Base (2.0 equiv), Pd source, and Ligand.

-

Solvent: Add degassed solvent (

). -

Reaction: Heat to

for 12–18 hours. -

QC: Monitor for the disappearance of the aryl halide. The electron-poor aniline effectively stabilizes the reductive elimination step, but the initial coordination is the rate-limiting hurdle.

Analytical Data & QC Guidelines

When validating the functionalization of this scaffold, rely on these specific markers:

| Analytical Method | Expected Observation | Causality |

| Single peak | The | |

| Deshielding of H2 (between | The proton at position 2 (sandwiched between | |

| LCMS | The lipophilic isopropylphenoxy group causes high retention on C18 columns. Use high organic gradients (e.g., 50-100% MeCN). |

Graphviz: Urea Synthesis Mechanism (Triphosgene Route)

Figure 2: Mechanistic flow for the Triphosgene-mediated conversion of the aniline to a urea.

References

-

Vertex Pharmaceuticals. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Sigma-Aldrich. (2024). Product Specification: 4-Phenoxy-3-(trifluoromethyl)aniline. Link

-

Garg, N. K., et al. (2014).[6] Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. Link

-

EvitaChem. (2024). Reactivity Profile: 4-Fluoro-3-(trifluoromethoxy)aniline and related ortho-CF3 anilines. Link

Sources

Technical Support Center: Purification of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Case ID: PUR-946697 Compound: 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline CAS: 946697-67-2 Chemical Class: Diaryl ether / Trifluoromethyl-substituted aniline

Introduction

Welcome to the Technical Support Center. You are likely working with 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline , a critical intermediate often used in the synthesis of LXR agonists or kinase inhibitors.

This molecule presents a specific purification challenge: it possesses a polar amine head and a highly lipophilic tail (the isopropylphenoxy and trifluoromethyl groups). This "amphiphilic" nature often leads to the dreaded "oiling out" phenomenon during recrystallization, where the product separates as a liquid rather than a crystal.[1][2][3]

This guide provides a self-validating protocol designed to maximize purity while mitigating phase-separation risks.

Module 1: Solvent System Selection

The Chemical Logic

The trifluoromethyl (

-

Too Polar (Water/Methanol): The compound will likely precipitate immediately as an oil or gum due to the hydrophobic tail.

-

Too Non-Polar (Hexane): The compound may be too soluble even at cold temperatures, leading to poor recovery.

Recommended Solvent Systems

| System | Composition (v/v) | Primary Use Case | Risk Factor |

| System A (Primary) | Ethanol / Water (4:1 to 9:1) | General purification; best for removing inorganic salts or very polar impurities. | High risk of oiling out if water is added too fast. |

| System B (Alternative) | Heptane / Toluene (10:1) | Best for highly lipophilic impurities; avoids water-induced oiling. | Lower recovery yield; requires lower temperatures (freezer). |

| System C (Polishing) | Hexane / Ethyl Acetate | Used if the primary impurity is a non-polar starting material (e.g., the nitro-precursor). | Flammable; requires careful ratio optimization. |

Tech Tip: Start with System A . If oiling out occurs, switch to System B .

Module 2: The Recrystallization Protocol (SOP)

This Standard Operating Procedure (SOP) includes critical "Checkpoints" to ensure process integrity.

Workflow Diagram

Caption: Step-by-step workflow for the recrystallization of lipophilic anilines. Note the critical nucleation zone to prevent oiling out.

Detailed Steps

-

Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[4]

-

Dissolution: Add Ethanol (approx. 3-5 mL per gram of solid). Heat to reflux (~78°C).

-

Checkpoint: If the solution is dark brown/red (oxidation), add Activated Charcoal (1-2% w/w), stir for 5 mins, and perform a hot filtration through Celite.

-

-

The Critical Point (Anti-solvent): While maintaining a gentle boil, add Water dropwise.

-

STOP adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the solution back to transparent.

-

-

Controlled Cooling (The "Anti-Oil" Step):

-

Crystallization: Allow to reach room temperature undisturbed. Then, move to an ice bath (0-4°C) for 30 minutes.

-

Isolation: Filter via vacuum (Buchner funnel).[5] Wash with cold Ethanol/Water (1:1 mixture).

Module 3: Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, liquid droplets form at the bottom or suspended in the solution.[1][6] Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a high temperature. Immediate Fix:

-

Reheat the mixture until the oil redissolves (clear solution).

-

Add more solvent (Ethanol) to dilute the mixture slightly (lowers the saturation temperature).

-

Seed heavily at a temperature below the melting point but above the oiling-out point.

-

Agitate vigorously during the cooling phase to prevent droplet coalescence.

Issue 2: Persistent Color (Red/Brown)

Symptom: Crystals are off-white or brown. Cause: Oxidation of the aniline amine group (formation of azo or quinone species). Fix:

-

Recrystallize again using degassed solvents (sparged with Nitrogen).

-

Add a pinch of Sodium Dithionite (

) to the aqueous phase during recrystallization (reducing agent to prevent oxidation).

Issue 3: Low Yield

Symptom: Very few crystals form even on ice. Cause: Too much solvent (Ethanol) or the compound is too soluble in the anti-solvent. Fix:

-

Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat cooling.

-

Next time, use System B (Heptane/Toluene) which has a steeper solubility curve for this class of molecules.

Decision Tree: Oiling Out

Caption: Logic flow to resolve liquid-liquid phase separation (oiling out).

Module 4: Stability & Storage

Once purified, this aniline derivative requires specific storage to maintain the purity you just achieved.

-

Atmosphere: Store under Argon or Nitrogen . The electron-rich aniline ring is prone to oxidation.

-

Temperature: Refrigerator (

) is recommended. -

Container: Amber glass vials (protects from light-induced degradation).

References

-

Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Accessed 2024). A definitive guide on the thermodynamics of liquid-liquid phase separation.

-

BenchChem. Technical Support: Recrystallization of Substituted Anilines. (Accessed 2024). Specific protocols for handling halo- and trifluoromethyl-substituted anilines.

-

Santa Cruz Biotechnology. 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline Product Data. (Accessed 2024). Physical properties and handling data.[1][2][3][4][5][7][8][9][10][11][12][13]

-

University of Rochester. Solvents for Recrystallization: A Practical Guide. (Accessed 2024). General solvent compatibility for lipophilic aromatics.

-

Organic Syntheses.Preparation of Trifluoromethylanilines. (Analogous Protocols).

-aniline derivatives.

Sources

- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 2. reddit.com [reddit.com]

- 3. mt.com [mt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. athabascau.ca [athabascau.ca]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Navigating Challenges with 3-(Trifluoromethyl)aniline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(trifluoromethyl)aniline and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, helping you overcome common hurdles and achieve optimal results in your experiments. The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aniline ring and the nucleophilicity of the amino group, which can lead to challenges such as low conversion rates.[1][2] This resource will equip you with the knowledge to anticipate and address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group affect the reactivity of the aniline moiety?

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which has two major consequences for the reactivity of 3-(trifluoromethyl)aniline.[1][2] Firstly, it deactivates the aromatic ring towards electrophilic aromatic substitution reactions by reducing the electron density of the ring. Secondly, it decreases the nucleophilicity of the amino group, making it a weaker nucleophile compared to aniline. This reduced nucleophilicity can lead to slower reaction rates and lower yields in reactions such as acylation, alkylation, and cross-coupling reactions.[3]

Q2: What are the general handling and storage recommendations for 3-(trifluoromethyl)aniline?

3-(Trifluoromethyl)aniline, like many anilines, can be sensitive to light and air. It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. For long-term storage, refrigeration is advised. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Q3: How can I effectively monitor the progress of reactions involving 3-(trifluoromethyl)aniline derivatives?

Thin-layer chromatography (TLC) is a convenient and widely used method for monitoring the progress of these reactions. A suitable mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, should be chosen to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Troubleshooting Guides for Low Conversion Rates

This section provides detailed troubleshooting advice for common reactions where low conversion rates are encountered with 3-(trifluoromethyl)aniline and its derivatives.

Scenario 1: Low Yield in Acylation Reactions

Q: I am attempting to acylate 3-(trifluoromethyl)aniline with an acyl chloride, but I am observing very low conversion to the desired amide. What are the likely causes and how can I improve the yield?

Low yields in the acylation of 3-(trifluoromethyl)aniline are often a direct consequence of its reduced nucleophilicity. The electron-withdrawing -CF3 group makes the nitrogen lone pair less available to attack the electrophilic carbonyl carbon of the acyl chloride.

Troubleshooting Workflow for Low Acylation Yield

Caption: A decision tree for troubleshooting low acylation yields.

Potential Causes and Solutions:

-

Insufficient Nucleophilicity:

-

Explanation: The primary reason for low conversion is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing -CF3 group.

-

Solutions:

-

Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the higher energy barrier. Monitor for potential side product formation at elevated temperatures.

-

Use a More Reactive Acylating Agent: If using an acyl chloride is not providing satisfactory results, consider switching to the corresponding acid anhydride. Anhydrides are generally more reactive electrophiles.

-

Employ a Catalyst: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP) or pyridine, can significantly accelerate the reaction.[5] These catalysts react with the acylating agent to form a more reactive intermediate.

-

-

-

Poor Quality of Reagents and Solvents:

-

Explanation: Moisture in the reaction can hydrolyze the acyl chloride, reducing the amount of electrophile available for the reaction.

-

Solution: Ensure all solvents are anhydrous and reagents are of high purity. Conducting the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[6]

-

-

Inappropriate Base:

-

Explanation: A base is typically added to neutralize the HCl generated during the reaction. If the base is not strong enough or is sterically hindered, the resulting acidic conditions can protonate the aniline, further reducing its nucleophilicity.

-

Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).

-

Experimental Protocol: Improved Acylation of 3-(Trifluoromethyl)aniline

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-(trifluoromethyl)aniline (1.0 eq.).

-

Dissolve the aniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a non-nucleophilic base such as triethylamine (1.2 eq.).

-

If catalysis is desired, add a catalytic amount of DMAP (0.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq.) or acid anhydride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Scenario 2: Low Conversion in Buchwald-Hartwig Amination

Q: I am performing a Buchwald-Hartwig cross-coupling reaction with a 3-(trifluoromethyl)aniline derivative and an aryl halide, but the conversion is very low. What factors should I investigate to improve the reaction efficiency?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with electron-deficient anilines like 3-(trifluoromethyl)aniline derivatives can be highly dependent on the choice of catalyst system and reaction conditions.

Key Parameters for Optimizing Buchwald-Hartwig Amination

| Parameter | Recommendation for 3-(Trifluoromethyl)aniline Derivatives | Rationale |

| Palladium Precatalyst | Use a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles).[7] | These precatalysts efficiently generate the active Pd(0) species, which is crucial for the catalytic cycle.[7] |

| Ligand | Electron-rich, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos, tBuBrettPhos).[7][8] | These ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[8] |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS).[7] | A strong base is required to deprotonate the weakly nucleophilic aniline. |

| Solvent | Anhydrous, aprotic solvents (e.g., toluene, dioxane, THF).[7] | These solvents are compatible with the catalyst system and reagents. |

| Temperature | Typically elevated temperatures (80-110 °C). | Provides the necessary energy to drive the reaction to completion. |

Troubleshooting Logic for Buchwald-Hartwig Amination

Caption: Diagnostic flowchart for troubleshooting low Buchwald-Hartwig conversion.

Potential Causes and Solutions:

-

Inactive Catalyst:

-

Explanation: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing.

-

Solution: Use a fresh, high-quality palladium precatalyst. Consider a pre-activation step where the catalyst, ligand, and base are stirred together for a few minutes before adding the substrates.[7]

-

-

Suboptimal Ligand and Base Combination:

-

Explanation: The choice of ligand is critical for the success of the reaction and is highly dependent on the specific substrates. The base must be strong enough to deprotonate the aniline without causing side reactions.

-

Solution: For electron-deficient anilines, bulky and electron-rich ligands like BrettPhos or RuPhos are often effective.[7] Strong bases like sodium or potassium tert-butoxide are typically required.[7] If your substrate is base-sensitive, a weaker base like cesium carbonate or potassium phosphate may be used, but this will likely require a higher reaction temperature.[7]

-

-

Poor Substrate Reactivity:

-

Explanation: Aryl chlorides are generally less reactive than aryl bromides or iodides.[7] Steric hindrance on either coupling partner can also slow the reaction.

-

Solution: If possible, switch to the corresponding aryl bromide or iodide. For challenging substrates, increasing the catalyst loading or reaction time may be necessary.

-

-

Presence of Inhibitors:

-

Explanation: Water and oxygen can deactivate the palladium catalyst. Impurities in the starting materials can also interfere with the reaction.

-

Solution: Use anhydrous and degassed solvents. Ensure all starting materials are pure.

-

General Protocol for Buchwald-Hartwig Amination

-

In a glovebox, add the aryl halide (1.0 eq.), the 3-(trifluoromethyl)aniline derivative (1.2 eq.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst with an integrated ligand), and the base (e.g., NaOtBu, 1.5 eq.) to a reaction vessel.

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Scenario 3: Difficulties in Product Purification

Q: My reaction appears to have gone to completion, but I am having trouble purifying the product away from the starting material and byproducts. What strategies can I use?

Purification of 3-(trifluoromethyl)aniline derivatives can sometimes be challenging due to the similar polarities of the starting material, product, and certain byproducts.

Potential Causes and Solutions:

-

Similar Polarity of Product and Starting Material:

-

Explanation: In some cases, the product may have a very similar Rf value to the starting aniline in TLC, making separation by column chromatography difficult.

-

Solutions:

-

Optimize the Reaction: The best solution is to drive the reaction to full completion to eliminate the starting material.

-

Derivative Formation: If separation is still difficult, consider converting the product to a less polar derivative (e.g., by protecting the amine) to facilitate separation, followed by deprotection.

-

Alternative Purification Techniques: Consider other purification methods such as recrystallization or preparative HPLC.

-

-

-

Formation of Emulsions During Work-up:

-

Explanation: Aniline derivatives can sometimes cause emulsions during aqueous work-up.

-

Solution: To break up an emulsion, add a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent.[4]

-

-

Co-elution with Byproducts:

-

Explanation: Side products, such as over-alkylated products in N-alkylation reactions, can have similar polarities to the desired product.[4][9]

-

Solution: Carefully optimize your column chromatography conditions. This may involve trying different solvent systems or using a gradient elution. For N-alkylation, using an excess of the aniline and slow addition of the alkylating agent can minimize the formation of the di-alkylated byproduct.[9]

-

By understanding the electronic properties of 3-(trifluoromethyl)aniline and carefully selecting and optimizing your reaction conditions, you can successfully navigate the challenges associated with this versatile building block and achieve high conversion rates in your synthetic endeavors.

References

- BenchChem. (2025). Technical Support Center: Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline. BenchChem.

- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. BenchChem.

- BenchChem. (2025). preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. BenchChem.

- BenchChem. (2025). Technical Support Center: Optimizing N-propyl-3-(trifluoromethyl)aniline Synthesis. BenchChem.

-

ACS Catalysis. (2025, January 9). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Publications. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 31). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline.

-